molecular formula C14H11NO4 B6401771 6-Methyl-2-(3-nitrophenyl)benzoic acid CAS No. 1261983-26-9

6-Methyl-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401771
CAS No.: 1261983-26-9
M. Wt: 257.24 g/mol
InChI Key: UUULXFPIIHDSHW-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO4. This compound is characterized by a benzoic acid core substituted with a methyl group at the 6th position and a nitrophenyl group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrophenyl)benzoic acid typically involves a multi-step process. One common method includes the nitration of methylbenzoic acid followed by a coupling reaction. The nitration is usually carried out using fuming nitric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Reagents such as halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

6-Methyl-2-(3-nitrophenyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the methyl group.

    3-Methyl-2-nitrobenzoic acid: Similar but with different substitution pattern.

    4-Nitrobenzoic acid: Nitro group at a different position.

Uniqueness

6-Methyl-2-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUULXFPIIHDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690041
Record name 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-26-9
Record name 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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